2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one
Description
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methyl-1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-9(2)11(15)14-7-10(8-14)13-5-3-12-4-6-13/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
DDSVJCIWDOYTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the azetidine intermediate with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine moiety and exhibit various biological activities.
Piperazinyl benzimidazoles: These compounds are known for their antifungal activity.
The uniqueness of this compound lies in its specific structure and the combination of the azetidine and piperazine moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure combines a piperazine moiety with an azetidine ring, which is known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both piperazine and azetidine rings suggests a diverse range of interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an inhibitor in various pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of kinases involved in cell signaling pathways. For instance, azetidine derivatives have been shown to inhibit MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in the MAPK/ERK signaling pathway associated with cancer progression .
Case Studies
A study conducted on azetidine-based compounds demonstrated that modifications to the piperazine and azetidine rings could enhance their selectivity and potency against specific kinases. For example, related compounds exhibited IC50 values in the nanomolar range against BCR-ABL kinases, indicating strong inhibitory effects .
Research Findings
Several studies have documented the synthesis and profiling of azetidine derivatives:
| Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | BCR-ABL | 52 | |
| Compound B | SRC | 25 | |
| This compound | MEK | Not specified yet |
These findings suggest that structural modifications to the azetidine framework can significantly influence biological activity.
The proposed mechanisms by which this compound exerts its effects include:
Inhibition of Kinase Activity : By binding to the active site of kinases such as MEK or BCR-ABL, this compound may prevent substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell proliferation and survival.
Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in neuropsychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
